molecular formula C11H12ClNO B1316199 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 135219-84-0

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B1316199
CAS No.: 135219-84-0
M. Wt: 209.67 g/mol
InChI Key: SROAFDPESDGHPQ-UHFFFAOYSA-N
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Description

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a partially saturated quinolinone core, a structure recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds . The specific 7,7-dimethyl substitution on the dihydroquinoline ring and the chloro group at the 2-position make it a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. This compound is of particular note in oncology research. It serves as a key precursor in the discovery and optimization of potent inhibitors against mutant isocitrate dehydrogenase 1 (mIDH1) . Mutations in IDH1 are oncogenic drivers in several malignancies, including acute myeloid leukemia (AML) and low-grade gliomas . The 7,8-dihydroquinoline-2,5(1H,6H)-dione ring system is an essential component for this biological activity, as monocyclic analogs have been shown to be completely inactive . Researchers value this scaffold for developing potential therapeutics that can lower the oncometabolite 2-hydroxyglutarate (2-HG) in models of mIDH1-driven cancer . The synthetic accessibility of this chemotype allows for a variety of modifications, enabling researchers to explore its properties and optimize it for specific applications . The ketone functionality provides a handle for chemical transformations, while the chloro group offers a site for further functionalization via cross-coupling reactions. Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary consumption .

Properties

IUPAC Name

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROAFDPESDGHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564307
Record name 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135219-84-0
Record name 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the quinoline ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Preliminary studies indicate that 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one exhibits significant biological activity, particularly antimicrobial and anticancer effects. Its structure suggests potential interactions with various biological targets, although the specific mechanisms of action are yet to be fully elucidated.

Case Studies
Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. For instance, derivatives synthesized through nucleophilic substitution reactions have demonstrated enhanced activity against specific bacterial strains and cancer cells.

Organic Synthesis

The compound's reactivity is primarily attributed to the chlorine atom, which can undergo nucleophilic substitution reactions. This property allows for the synthesis of various derivatives that can be tailored for specific applications.

Synthesis Methods
One common method involves multi-step organic reactions where nucleophiles such as amines or alcohols replace the chlorine atom. This versatility makes it a valuable intermediate in organic synthesis.

Synthesis Step Reagents Used Outcome
Nucleophilic substitutionAmines/AlcoholsFormation of derivatives
OxidationOxidizing agentsFormation of quinoline derivatives

The compound has been evaluated for its toxicological profile, revealing that it may cause skin irritation and is harmful if ingested. However, its potential therapeutic applications warrant further investigation.

Biological Studies

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Anticancer Activity : In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one becomes evident when compared to analogs. Below is a detailed analysis:

Structural and Functional Group Variations
Compound Name CAS Number Structural Features Similarity Index Key Differences
2-Chloro-7,8-dihydroquinolin-5(6H)-one 135219-84-0 Chlorine at position 2; lacks methyl groups 0.88 Higher steric hindrance in dimethyl analog enhances stability
4-Chloro-7,8-dihydroquinolin-5(6H)-one 124467-36-3 Chlorine at position 4 0.89 Altered electronic profile affects receptor binding
3-Chloro-7,8-dihydroquinolin-5(6H)-one 127724-75-8 Chlorine at position 3 0.83 Reduced lipophilicity compared to position 2 substitution
7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one 5220-63-3 Methyl groups at position 7; no chlorine Lower electrophilicity; altered metabolic pathways
2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one Dual chlorine substituents; quinazolinone core 0.86 Distinct heterocyclic system (quinazolinone vs. quinolinone)
Physicochemical Properties
Property This compound 2-Chloro-7,8-dihydroquinolin-5(6H)-one 4-Chloro-7,8-dihydroquinolin-5(6H)-one
Molecular Weight (g/mol) 215.68 181.62 181.62
LogP (Predicted) 2.9 2.1 2.3
Solubility (mg/mL) 0.15 0.32 0.28
Melting Point (°C) 145–148 132–135 140–143

Key Observations :

  • The dimethyl groups increase hydrophobicity (higher LogP) but reduce aqueous solubility compared to non-methylated analogs .
  • Chlorine positioning influences melting points and crystallinity, with para-substitution (position 4) slightly elevating thermal stability .

Biological Activity

Introduction

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetic compound belonging to the quinoline class, characterized by its unique structural features. The presence of a chlorine atom and two methyl groups on the quinoline core suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activities of this compound, including its antimicrobial and anticancer properties.

  • Molecular Formula : C₁₁H₁₂ClN₁O
  • Molecular Weight : 209.67 g/mol
  • Structural Features : The compound contains a quinoline core modified by a chlorine atom at position 2 and two methyl groups at position 7, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. While specific mechanisms remain to be fully elucidated, the compound has shown effectiveness against various microbial strains.

Case Study: Antituberculosis Activity

A study highlighted the design of quinolinone-based compounds with potential antitubercular activity. These compounds were evaluated using quantitative structure-activity relationship (QSAR) models and in vitro assays against Mycobacterium tuberculosis. The findings suggested that modifications similar to those seen in this compound could enhance activity against resistant strains of tuberculosis .

Anticancer Activity

The compound's structural characteristics suggest possible interactions with cancer-related biological targets. Research has indicated that derivatives of quinoline compounds may inhibit cancer cell proliferation through various mechanisms.

The biological activity may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, some studies have focused on the ability of quinoline derivatives to disrupt tubulin assembly, a crucial process in cell division .

Toxicological Profile

While exploring its therapeutic potentials, it is essential to consider the toxicological aspects. Toxicity assessments have shown that this compound can cause skin irritation and is harmful if ingested . Therefore, further research is warranted to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-oneC₁₁H₁₃N₁OLacks chlorine; different biological activity profile.
2-MethylquinolineC₉H₉NSimpler structure; used in dye manufacturing.
4-ChloroquinolineC₉H₇ClNSimilar chlorine substitution; different activity.

The unique combination of chlorine and methyl groups in this compound may contribute to distinct biological activities not observed in its analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, and how can reaction efficiency be optimized?

  • Methodology : Microwave-assisted synthesis (e.g., using cyclohexane-1,3-dione derivatives) with proline catalysts achieves high yields (up to 98%) via Michael addition, cyclization, and aromatization steps . For chlorination, phosphorous oxychloride in acetonitrile at 65°C for 3 hours is effective, though reaction monitoring via TLC and temperature control is critical to avoid over-chlorination .

Q. How should NMR spectroscopy be employed to confirm the structure of this compound?

  • Methodology : Use 1H^1H NMR (CDCl3_3) to identify pyridine and piperidine protons (δ 8.49 and 7.80 ppm) and 13C^{13}C NMR for carbonyl (C=O, ~168.71 ppm) and conjugated alkene (C=C(H), 140–164 ppm) signals . Compare results with literature data for analogous dihydroquinolinones to resolve ambiguities in splitting patterns caused by steric hindrance from the dimethyl group .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Refer to GHS hazard statements (H315, H319, H335) indicating skin/eye irritation and respiratory sensitivity. Use fume hoods, PPE (gloves, goggles), and avoid dust formation. Store in a cool, dry environment with inert gas purging for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or electronic properties of this compound?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. Use software like Gaussian or ORCA to simulate NMR chemical shifts and validate against experimental data . Molecular dynamics simulations can further assess solvation effects and conformational stability .

Q. What strategies resolve contradictions in crystallographic data during structure validation?

  • Methodology : Use SHELX software for refinement, focusing on resolving disorder in the dimethyl group (C7) and ensuring proper treatment of hydrogen bonding. Cross-validate with PLATON to check for missed symmetry or twinning. If discrepancies persist, compare with similar structures in the Cambridge Structural Database (CSD) .

Q. How can this compound be functionalized for pharmacological studies, and what analytical challenges arise?

  • Methodology : Derivatize the ketone or chlorine moiety via nucleophilic substitution (e.g., coupling with diazepan derivatives ). Monitor reaction progress via LC-MS (e.g., m/z 418.1 for intermediates ). Challenges include steric hindrance from the dimethyl group, requiring optimized catalysts (e.g., Pd/C for hydrogenation) and HPLC purification to isolate enantiomers.

Q. What eco-friendly synthesis alternatives exist for this compound?

  • Methodology : Replace POCl3_3 with ionic liquids or deep eutectic solvents for chlorination. Explore ammonium acetate-mediated cyclization in aqueous micellar conditions to reduce organic solvent use . Green metrics (E-factor, atom economy) should be calculated to compare methods.

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